反式-2-(3-氯苯基)环丙硼酸二缩水甘醇酯

描述

Synthesis Analysis

The synthesis of cyclopropane derivatives is a topic of interest in the field of organic chemistry. For instance, the synthesis of trans-2-(trifluoromethyl)cyclopropylboronic acid N-methyliminodiacetic acid (MIDA) ester was achieved from vinylboronic acid MIDA ester and (trifluoromethyl)diazomethane in a single step, as confirmed by an X-ray study . This suggests that a similar approach could potentially be applied to synthesize the trans-2-(3-Chlorophenyl)cyclopropaneboronic acid pinacol ester, although the specific details would depend on the reactivity of the substituents and the conditions employed.

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives is crucial for their biological activity. High-level quantum chemical calculations can characterize the structures of minimum energy and the conformational space of these molecules . Such computational analysis can identify structural features that are important for the functionality of the compounds, as seen in the study of cis-2-(3,5-Dichlorophenylcarbamoyl)cyclohexanecarboxylic acid enantiomers . This analysis could be extended to trans-2-(3-Chlorophenyl)cyclopropaneboronic acid pinacol ester to understand its conformational preferences and reactivity.

Chemical Reactions Analysis

Cyclopropane derivatives can undergo various chemical reactions due to the strain in the three-membered ring and the reactivity of the substituents. For example, the resolution of trans-2,2-dichloro-3-methylcyclopropanecarboxylic acid was achieved through crystallization of its salts, followed by transformation into different products . This indicates that the trans-2-(3-Chlorophenyl)cyclopropaneboronic acid pinacol ester could also be amenable to stereoselective reactions and transformations, which could be useful in the synthesis of enantiomerically pure compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives are influenced by their molecular structure. The geometrical and optical isomers of cyclopropane carboxylic acids have been shown to possess different levels of insecticidal activity, which is related to their stereochemistry . This suggests that the physical properties such as solubility, melting point, and boiling point, as well as the chemical reactivity of trans-2-(3-Chlorophenyl)cyclopropaneboronic acid pinacol ester, would be important to study in the context of its potential applications.

科学研究应用

立体选择性有机合成

环丙硼酸酯,包括类似于“反式-2-(3-氯苯基)环丙硼酸二缩水甘醇酯”的衍生物,是立体选择性有机合成中的有价值的中间体。Hussain 等人(2009 年)展示了 1-烯基-1,1-杂双金属中间体在合成多功能环丙醇硼酸酯中的效用。这些中间体有助于形成具有高非对映选择性的环丙醇硼酸酯,进一步加工成三取代的α-羟基环丙基甲醇和 2,3-取代的环丁酮。该方法被用于合成栎果内酯 A 和 B,突出了其在复杂分子构建中的潜力 (Hussain 等人,2009 年).

材料科学和聚合物化学

在材料科学中,环丙硼酸酯用于制造新型聚合物材料。Segawa 等人(2013 年)成功地使用催化剂转移 Suzuki-Miyaura 偶联反应合成了具有近 100% 支化的超支化聚噻吩。这涉及包含苯基硼酸二缩水甘醇酯和二溴噻吩单元的 AB2 单体,从而产生几乎无缺陷的超支化聚合物,该聚合物可在电子学和光子学中得到应用 (Segawa 等人,2013 年).

未来方向

The future directions of “trans-2-(3-Chlorophenyl)cyclopropaneboronic acid pinacol ester” could involve its use in new drug design and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy . It could also be used in the synthesis of other complex organic compounds .

作用机制

Target of Action

Trans-2-(3-Chlorophenyl)cyclopropaneboronic acid pinacol ester is primarily used as a reactant in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Mode of Action

In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . This reaction enables the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres . The transformations of the boronic ester moiety into other functional groups provide access to a broad array of diverse molecules with high enantioselectivity .

Pharmacokinetics

The suzuki–miyaura coupling reaction is known for its exceptionally mild and functional group tolerant reaction conditions , which may influence the bioavailability of the resulting compounds.

Result of Action

The result of the action of Trans-2-(3-Chlorophenyl)cyclopropaneboronic acid pinacol ester in the Suzuki–Miyaura coupling reaction is the formation of new carbon–carbon bonds . This leads to the synthesis of a wide range of chemically diverse molecules .

Action Environment

The Suzuki–Miyaura coupling reaction is generally environmentally benign . The synthetic utility of organoboron compounds, such as trans-2-(3-chlorophenyl)cyclopropaneboronic acid pinacol ester, can be tempered by their sensitivity to air and moisture . Therefore, the reaction environment can significantly influence the compound’s action, efficacy, and stability.

属性

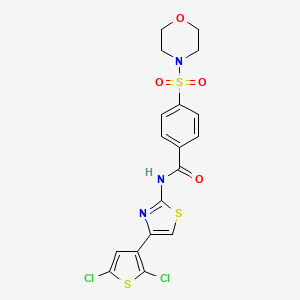

IUPAC Name |

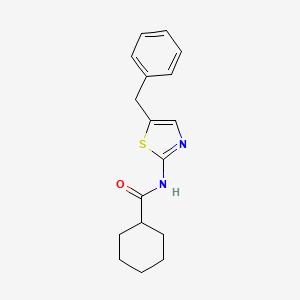

2-[(1R,2R)-2-(3-chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BClO2/c1-14(2)15(3,4)19-16(18-14)13-9-12(13)10-6-5-7-11(17)8-10/h5-8,12-13H,9H2,1-4H3/t12-,13+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGZDAJIXTUNNRK-QWHCGFSZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CC2C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1953178-19-2 | |

| Record name | rac-2-[(1R,2R)-2-(3-chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2520436.png)

![(E)-N-[4-[5-(4-bromophenyl)triazol-1-yl]phenyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B2520443.png)

![2-(5-bromo-2-methoxyphenyl)-9-ethoxy-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione](/img/no-structure.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-9H-xanthene-9-carboxamide](/img/structure/B2520446.png)

![Methyl 3-(4-{[(2,2,2-trifluoroethyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate](/img/structure/B2520448.png)

![6-Bromo-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2520451.png)